Increased Lipophilicity (XLogP3) Drives Superior Predicted Membrane Permeability Versus Primary Amine Analogs
[2-(Piperidin-1-yl)ethyl](propan-2-yl)amine exhibits an XLogP3 of 2.0, compared to 0.4 for the primary amine analog 2-(piperidin-1-yl)ethanamine [1][2]. This ~5-fold increase in predicted partition coefficient translates to enhanced passive membrane permeability, a critical parameter for central nervous system (CNS) penetration and oral bioavailability.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | 2-(piperidin-1-yl)ethanamine: XLogP3 = 0.4 |
| Quantified Difference | ΔXLogP3 = +1.6 (5-fold increase) |
| Conditions | Computed by XLogP3 algorithm, PubChem database |
Why This Matters
Procurement for CNS-targeted drug discovery should prioritize the more lipophilic variant to increase the probability of achieving target engagement in vivo.
- [1] PubChem. [2-(Piperidin-1-yl)ethyl](propan-2-yl)amine. CID 20336832. National Center for Biotechnology Information. View Source
- [2] PubChem. N-(2-Aminoethyl)piperidine. CID 33944. National Center for Biotechnology Information. View Source
